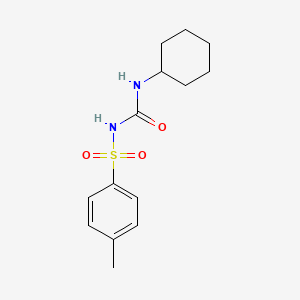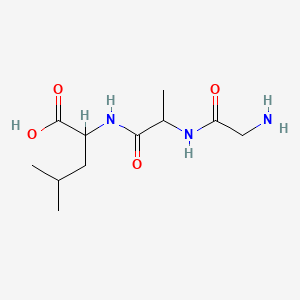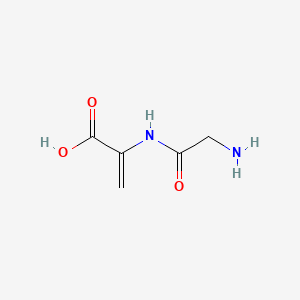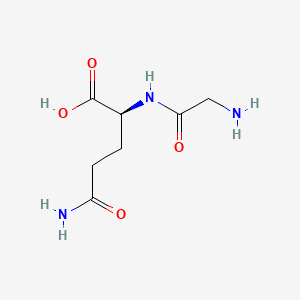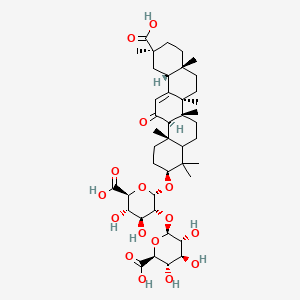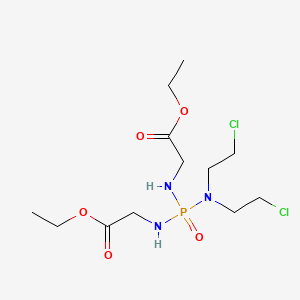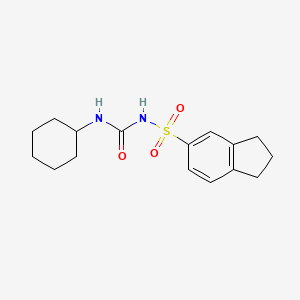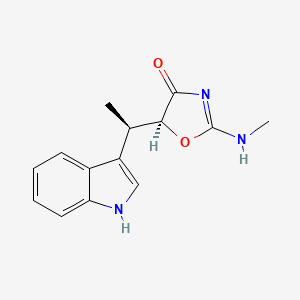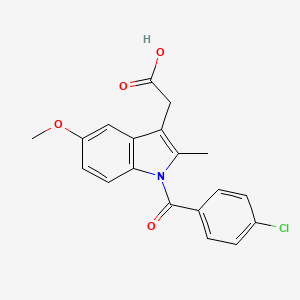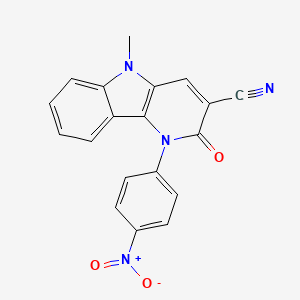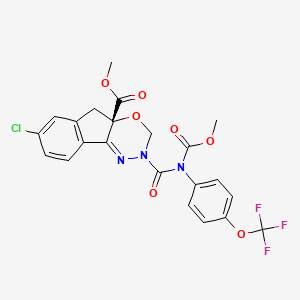
Lysyl-D-prolylthreonin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lys-D-Pro-Thr has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Lysyl-D-prolylthreonine, also known as H-Lys-D-Pro-Thr-OH, is a complex compound with a molecular formula of C15H28N4O5 It’s known that lysine, a component of this compound, plays a crucial role in the innate immunity of the host against a broad range of microorganisms .
Mode of Action
It’s known that lysine, a component of this compound, has an enhancing effect on viral replication when the amino acid ratio of l-arginine to lysine is high in the tissue culture media .
Biochemical Pathways
It’s known that hydroxylation of lysine residues is the first modification catalyzed by lysyl hydroxylases, and is critical for the following glycosylation and in determining the fate of covalent cross-linking . In animals, most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway, and trans-3-hydroxy-l-proline is degraded via the trans-3-hydroxy-l-proline dehydratase pathway to ornithine and glutamate .
Biochemische Analyse
Biochemical Properties
Lysyl-D-prolylthreonine plays a significant role in biochemical reactions, particularly in the context of protein interactions and enzymatic processes. This tripeptide interacts with various enzymes and proteins, influencing their activity and stability. For instance, Lysyl-D-prolylthreonine can interact with lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix . This interaction is crucial for maintaining the structural integrity of tissues. Additionally, Lysyl-D-prolylthreonine may participate in phase separation processes, contributing to the formation of biomolecular condensates .
Cellular Effects
Lysyl-D-prolylthreonine exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Lysyl-D-prolylthreonine can affect the activity of lysyl oxidase, which plays a role in the assembly of the extracellular matrix and impacts cell fate, differentiation, and communication . Furthermore, Lysyl-D-prolylthreonine may be involved in the regulation of epithelial-mesenchymal transition (EMT) in airway epithelial cells, highlighting its potential role in tissue remodeling and repair .
Molecular Mechanism
The molecular mechanism of Lysyl-D-prolylthreonine involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Lysyl-D-prolylthreonine can bind to lysyl oxidase, modulating its catalytic activity and influencing the cross-linking of collagen and elastin . This binding interaction is essential for maintaining the structural integrity of tissues and regulating cellular processes. Additionally, Lysyl-D-prolylthreonine may participate in liquid-liquid phase separation, contributing to the formation of biomolecular condensates and influencing cellular organization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lysyl-D-prolylthreonine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Lysyl-D-prolylthreonine is relatively stable under physiological conditions, but its degradation can occur over extended periods . Long-term exposure to Lysyl-D-prolylthreonine may lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications of Lysyl-D-prolylthreonine.
Dosage Effects in Animal Models
The effects of Lysyl-D-prolylthreonine vary with different dosages in animal models. At lower doses, Lysyl-D-prolylthreonine may enhance collagen synthesis and improve tissue repair . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Understanding the dosage-dependent effects of Lysyl-D-prolylthreonine is essential for determining its therapeutic potential and safety in clinical applications.
Metabolic Pathways
Lysyl-D-prolylthreonine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by lysyl hydroxylase, an enzyme that hydroxylates lysine residues in collagen . This metabolic pathway is crucial for maintaining the structural integrity of connective tissues. Additionally, Lysyl-D-prolylthreonine may influence metabolic flux and metabolite levels, contributing to cellular homeostasis and function .
Transport and Distribution
The transport and distribution of Lysyl-D-prolylthreonine within cells and tissues involve specific transporters and binding proteins. Lysyl-D-prolylthreonine can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, Lysyl-D-prolylthreonine may interact with binding proteins that regulate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of Lysyl-D-prolylthreonine in therapeutic applications.
Subcellular Localization
The subcellular localization of Lysyl-D-prolylthreonine is critical for its activity and function. Lysyl-D-prolylthreonine can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or extracellular matrix, depending on its interactions with targeting signals and post-translational modifications . This localization is essential for its role in regulating cellular processes and maintaining tissue integrity. Understanding the subcellular localization of Lysyl-D-prolylthreonine can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Lys-D-Pro-Thr kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer gängigen Methode zur Herstellung von Peptiden. Die Synthese beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Lys-D-Pro-Thr folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Lys-D-Pro-Thr unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig vorkommen.
Häufige Reagenzien und Bedingungen
Peptidbindungsbildung: Kupplungsreagenzien wie DIC und HOBt werden verwendet.
Hydrolyse: Saure oder basische Bedingungen können die Peptidbindungen hydrolysieren.
Oxidation/Reduktion: Milde Oxidations- oder Reduktionsmittel können verwendet werden, diese Reaktionen sind jedoch nicht typisch für Lys-D-Pro-Thr.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel kürzere Peptidfragmente oder einzelne Aminosäuren, abhängig von den Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Lys-D-Pro-Thr hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Immunologie: Es wird als Interleukin-1 Beta-Inhibitor verwendet, um entzündliche Reaktionen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um Zellsignalwege und Zytokin-Interaktionen zu untersuchen.
Industrie: Es wird bei der Entwicklung von bioaktiven Peptiden für Kosmetika und andere Konsumgüter verwendet.
Wirkmechanismus
Lys-D-Pro-Thr übt seine Wirkungen aus, indem es an den Interleukin-1-Rezeptor vom Typ I (IL-1RI) bindet. Diese Bindung verhindert, dass Interleukin-1 Beta mit dem Rezeptor interagiert, wodurch die nachgeschalteten Signalwege, die zu Entzündungen führen, gehemmt werden. Die Verbindung bildet Wasserstoffbrückenbindungen mit den C- und N-Termini von IL-1RI, stabilisiert den Rezeptor in einer geschlossenen Konformation und minimiert die Systemenergie .
Analyse Chemischer Reaktionen
Types of Reactions
Lys-D-Pro-Thr primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents like DIC and HOBt are used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation/Reduction: Mild oxidizing or reducing agents can be used, but these reactions are not typical for Lys-D-Pro-Thr.
Major Products Formed
The major products formed from these reactions are typically shorter peptide fragments or individual amino acids, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
KdPT (Lys-d-Pro-Thr): Ein Derivat der C-terminalen Sequenz des alpha-Melanocyt-stimulierenden Hormons, bekannt für seine entzündungshemmenden Eigenschaften.
Tuftsin (Lys-Pro-Pro-Arg): Ein immunmodulatorisches Peptid, das die Makrophagenfunktionen reguliert.
Einzigartigkeit
Lys-D-Pro-Thr ist einzigartig aufgrund seiner spezifischen Hemmung von Interleukin-1 Beta, was es zu einem wertvollen Werkzeug bei der Untersuchung und möglicherweise Behandlung entzündlicher Erkrankungen macht. Seine Fähigkeit, IL-1RI in einer geschlossenen Konformation zu stabilisieren, unterscheidet es von anderen ähnlichen Peptiden .
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGFVTREOLYCPF-KXNHARMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922251 | |
| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117027-34-6 | |
| Record name | Interleukin 1beta (193-195) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117027346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYL-D-PROLYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VU41E2PRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


